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Compound of Interest

Compound Name: Sodium lauryl ether sulfate

Cat. No.: B010118 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding the impact of Sodium Lauryl Ether Sulfate (SLES) on downstream

molecular biology applications such as Polymerase Chain Reaction (PCR) and DNA

sequencing. This resource is intended for researchers, scientists, and drug development

professionals who may encounter issues related to SLES carryover in their experimental

workflows.

Frequently Asked Questions (FAQs)
Q1: What is SLES and why might it be present in my nucleic acid samples?

Sodium Lauryl Ether Sulfate (SLES) is an anionic detergent commonly used in various

laboratory reagents, including some lysis buffers in DNA and RNA extraction kits. Its purpose is

to disrupt cell membranes and denature proteins, thereby releasing nucleic acids. If not

effectively removed during the purification process, residual SLES can be carried over into the

final nucleic acid eluate.

Q2: How does SLES inhibit PCR?

SLES, being an anionic surfactant similar to Sodium Dodecyl Sulfate (SDS), can strongly inhibit

PCR.[1] The primary mechanism of inhibition is the denaturation of the DNA polymerase, a key

enzyme in the PCR reaction.[1] Even trace amounts of SLES can disrupt the enzyme's

structure and function, leading to a significant reduction in or complete failure of amplification. A
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concentration of a similar detergent, SDS, as low as 0.01% has been shown to completely

inhibit PCR reactions.[1]

Q3: What are the signs of SLES contamination in my PCR reaction?

Symptoms of SLES contamination in a PCR experiment include:

No amplification product: Complete failure of the PCR reaction is a common outcome.

Low PCR yield: A significant reduction in the amount of amplified product.

Inconsistent results: Variable amplification between samples that should be similar.

Reaction failure with previously reliable templates and primers.

Q4: Can SLES affect my DNA sequencing results?

Yes, residual SLES can negatively impact DNA sequencing, whether using traditional Sanger

sequencing or Next-Generation Sequencing (NGS) platforms. Contaminants like detergents

can interfere with the activity of the polymerase used in the sequencing reaction, leading to

poor data quality.[2][3] This can manifest as:

Low signal intensity.[3]

High background noise in the sequencing chromatogram.[3]

A high number of "N" base calls.

Short read lengths.

Q5: How can I remove SLES from my DNA/RNA samples?

Several methods can be employed to remove residual SLES and other detergents from nucleic

acid preparations:

Column-based purification kits: Many commercially available DNA/RNA purification kits that

use silica-membrane spin columns are effective at removing detergents.[4] Ensure you are

following the manufacturer's protocol, especially the wash steps.
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Ethanol precipitation: This is a classic method for cleaning up and concentrating DNA.[4] The

DNA is precipitated out of solution with ethanol, while many contaminants, including

detergents, remain in the supernatant.

Bead-based purification: Methods using magnetic beads (e.g., AMPure XP) are also efficient

at removing chemical contaminants from nucleic acid samples.[5]

Additional wash steps: When using a column-based purification kit, performing an extra

wash step with the provided wash buffer can help in removing stubborn contaminants.

Troubleshooting Guides
Issue: No or Low PCR Product Yield
If you suspect SLES contamination is causing PCR failure or low yield, follow these

troubleshooting steps:

Re-purify your template DNA: The most effective solution is to remove the contaminant. Use

a reliable column-based purification kit or perform an ethanol precipitation on your sample.[4]

Dilute your template: In some cases, diluting the template DNA can reduce the concentration

of the inhibitor to a level that is no longer detrimental to the PCR reaction.[6] However, this

will also reduce the amount of template, so it may not be suitable for samples with low

nucleic acid concentrations.

Use a PCR additive: Certain additives, such as bovine serum albumin (BSA), can sometimes

help to overcome the effects of PCR inhibitors by binding to them or stabilizing the

polymerase.

Choose a more robust polymerase: Some commercially available DNA polymerases are

engineered to be more tolerant to common PCR inhibitors.

Issue: Poor Quality Sequencing Data
If your sequencing results show signs of contamination, and you suspect SLES carryover,

consider the following:
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Clean up the PCR product: Before sequencing, purify your PCR product using a column-

based kit or magnetic beads to remove any residual contaminants from the PCR reaction

itself, which could include carryover from the initial template.[7][8]

Re-amplify with purified template: If cleaning the PCR product does not resolve the issue,

the problem likely lies with the initial template. Re-purify the original DNA/RNA sample and

repeat the PCR.

Quantify your template accurately: Ensure that your template concentration is within the

recommended range for the sequencing reaction. Contaminants can sometimes interfere

with accurate quantification.[9]

Quantitative Data
Direct quantitative data on the inhibitory concentration of SLES on PCR is not readily available

in the literature. However, data for the structurally similar anionic detergent, Sodium Dodecyl

Sulfate (SDS), can be used as a reliable proxy.

Detergent Application
Inhibitory
Concentration

Reference

Sodium Dodecyl

Sulfate (SDS)
PCR >0.005% (w/v) [10]

Sodium Dodecyl

Sulfate (SDS)
PCR

0.01% (complete

inhibition)
[1]

Sodium Dodecyl

Sulfate (SDS)
PCR

0.005% (significant

yield reduction)
[1]

Experimental Protocols
Protocol: Ethanol Precipitation for DNA Sample Clean-up

This protocol is a standard method for concentrating and desalting DNA samples, and it is

effective in removing detergents like SLES.[4]

Materials:
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DNA sample

3 M Sodium Acetate (NaOAc), pH 5.2

100% Ethanol, ice-cold

70% Ethanol, ice-cold

Nuclease-free water or TE buffer

Microcentrifuge

Pipettes and nuclease-free tips

Procedure:

To your DNA sample, add 1/10th volume of 3 M NaOAc (pH 5.2). Mix gently by flicking the

tube.

Add 2 to 2.5 volumes of ice-cold 100% ethanol.

Invert the tube several times to mix. A white precipitate of DNA may become visible.

Incubate the mixture at -20°C for at least 1 hour (or overnight for very dilute samples).

Centrifuge the sample at maximum speed (≥12,000 x g) for 15-30 minutes at 4°C to pellet

the DNA.

Carefully decant the supernatant without disturbing the DNA pellet.

Wash the pellet by adding 500 µL of ice-cold 70% ethanol.

Centrifuge at maximum speed for 5 minutes at 4°C.

Carefully decant the supernatant.

Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to

dissolve.
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Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
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Caption: Troubleshooting workflow for suspected SLES contamination.
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Caption: Proposed mechanism of PCR inhibition by SLES.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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